Comparative Opioid Peptide Potency: Mmt vs. Dmt and Unmodified Tyrosine
In a direct head-to-head comparison using the DALDA peptide scaffold, the replacement of the N-terminal tyrosine (Tyr1) with 2-methyl-L-tyrosine (Mmt) produces a quantifiably different pharmacological profile compared to the native peptide and the 2,6-dimethyl analog (Dmt) . In the guinea pig ileum (GPI) assay, a model for μ-opioid receptor activity, [Mmt1]DALDA demonstrated an IC50 of 55.3 ± 15.3 nM. This is a 23-fold increase in potency over the parent DALDA peptide (IC50 = 254 ± 27 nM), but it is 39-fold less potent than the [Dmt1]DALDA analog (IC50 = 1.41 ± 0.29 nM) .
| Evidence Dimension | In vitro functional potency (μ-opioid receptor) |
|---|---|
| Target Compound Data | IC50 = 55.3 ± 15.3 nM for [Mmt1]DALDA |
| Comparator Or Baseline | IC50 = 254 ± 27 nM for DALDA; IC50 = 1.41 ± 0.29 nM for [Dmt1]DALDA |
| Quantified Difference | 23-fold more potent than DALDA; 39-fold less potent than [Dmt1]DALDA |
| Conditions | Guinea pig ileum (GPI) assay |
Why This Matters
This data quantifies the precise activity level achievable with a single ortho-methyl group, demonstrating that Mmt is an essential intermediate for fine-tuning peptide potency and avoiding the hyper-potency of the Dmt analog.
